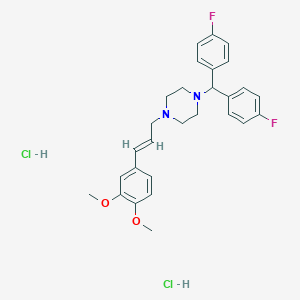
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives have been extensively studied due to their wide range of biological activities, including potential treatments for HIV-1, schistosomiasis, and as antioxidants. The compound "Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride" is a complex molecule that likely shares some of the characteristics and activities of the piperazine derivatives described in the provided papers .
Synthesis Analysis
The synthesis of piperazine derivatives varies depending on the desired substituents and the target compound's properties. For instance, bis(heteroaryl)piperazines (BHAPs), which are potent inhibitors of HIV-1 reverse transcriptase, are synthesized by replacing the substituted aryl moiety with various substituted indoles . In another study, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . Similarly, α,ω-bis(1-substituted-4-piperazyl)alkanes are prepared from 1-substituted piperazines and the corresponding α,ω-dibromo-alkanes in the presence of sodium bicarbonate . These methods demonstrate the versatility of piperazine synthesis, which can be tailored to produce a wide variety of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the presence of bis(heteroaryl) groups in BHAPs contributes to their increased potency compared to their predecessors . The structural rigidity introduced by bridging piperazine analogues can also affect the binding properties to biological targets, as seen in the analogues of GBR 12909, which show high affinity for the dopamine transporter .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to introduce different substituents that modulate their biological activity. The Mannich reaction is used to synthesize antioxidants like 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine . The reaction of aminophosphinic acid with metal chlorides in concentrated hydrochloric acid yields compounds with potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the synthesized antioxidant 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is obtained as a white solid with a melting point of 252.7-254.7 °C . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Flunarizine, a drug derived from Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Metabolic Analysis
- Studies have been conducted on the metabolites of this Piperazine compound, such as synthesizing compounds related to its metabolites to confirm their structures (Ohtaka, Hori, Iemura, & Yumioka, 1989). Another study investigated its metabolites in rat bile, urine, and feces, identifying main pathways of biotransformation (Kawashima, Satomi, & Awata, 1991).
Analytical Techniques
- Methods like micellar liquid chromatography (MLC) have been used for the separation of flunarizine hydrochloride and its degradation products, demonstrating the compound's analytical versatility (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Effects on Brain Metabolism
- The compound has been studied for its effects on free fatty acid liberation in the ischemic brain in rats, underlining its potential impact on brain health (Kanazawa, Kidooka, Matsuda, & Handa, 1986).
Comparative Metabolism Studies
- Comparative metabolism studies in rats, dogs, and humans have been conducted to understand the biotransformation of the compound, highlighting species-specific metabolic pathways (Lavrijsen et al., 1992).
Pharmacokinetic Studies
- Studies on placental transfer and mammary excretion in rats have provided insights into the compound's distribution and excretion after oral administration (Awata et al., 1994).
Eigenschaften
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIDTKMDSQEIR-CZEFNJPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride | |
CAS RN |
99661-27-5 |
Source


|
| Record name | PU 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

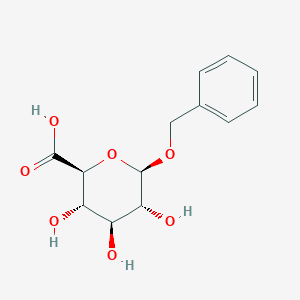
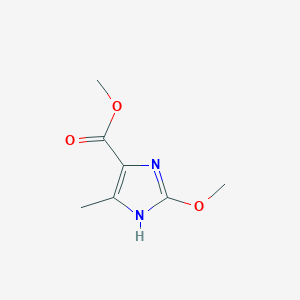
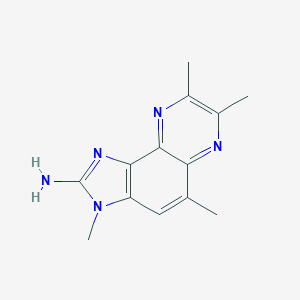
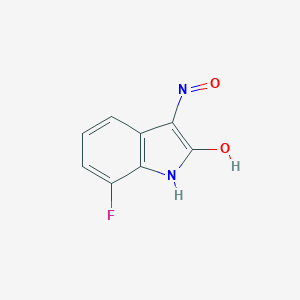
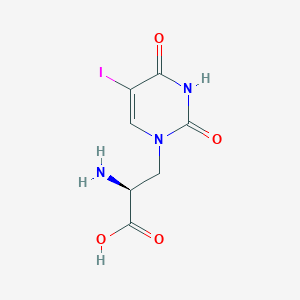

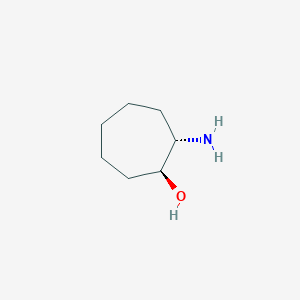
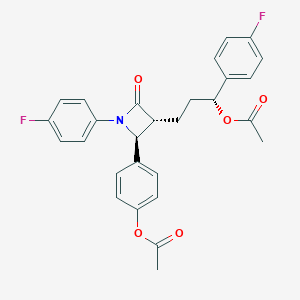

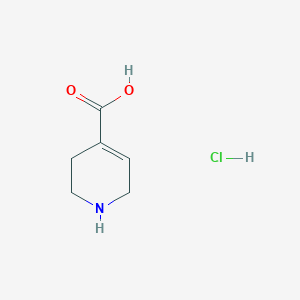
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
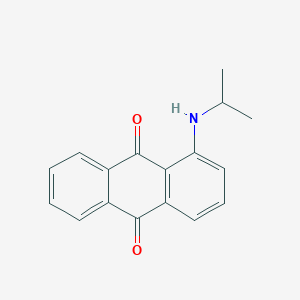
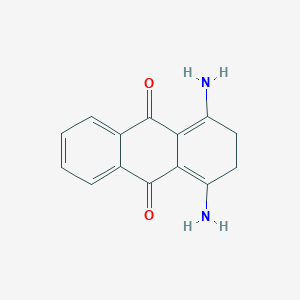
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)